molecular formula C15H8BrFN2O3S B11648470 (5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B11648470
M. Wt: 395.2 g/mol
InChI Key: SJMPDQASKDISAE-YRNVUSSQSA-N
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Description

(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound that features a combination of bromothiophene, fluorophenyl, and diazinane trione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the bromothiophene and fluorophenyl intermediates, followed by their condensation with diazinane trione under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. Advanced purification techniques like recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Halogen substitution reactions can replace the bromine atom with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or iodine. Reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Ethyl acetoacetate
  • Fluorine compounds
  • Various phenolic compounds

Uniqueness

What sets (5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione apart is its unique combination of bromothiophene, fluorophenyl, and diazinane trione groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H8BrFN2O3S

Molecular Weight

395.2 g/mol

IUPAC Name

(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H8BrFN2O3S/c16-12-6-5-10(23-12)7-11-13(20)18-15(22)19(14(11)21)9-3-1-8(17)2-4-9/h1-7H,(H,18,20,22)/b11-7+

InChI Key

SJMPDQASKDISAE-YRNVUSSQSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(S3)Br)/C(=O)NC2=O)F

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(S3)Br)C(=O)NC2=O)F

Origin of Product

United States

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